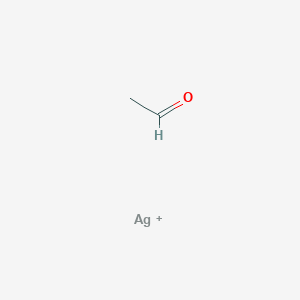
Silver;acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver;acetaldehyde is a compound that combines the properties of silver and acetaldehyde. Silver is a well-known metal with excellent catalytic properties, while acetaldehyde is an organic compound with the formula CH₃CHO. Acetaldehyde is a colorless liquid or gas with a pungent odor and is widely used in the chemical industry as an intermediate in the synthesis of various chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxidation of Ethyl Alcohol: Ethyl alcohol (CH₃CH₂OH) undergoes oxidation in the presence of acidified potassium dichromate (K₂Cr₂O₇) or aqueous/alkaline potassium permanganate (KMnO₄) to produce acetaldehyde.
Catalytic Dehydrogenation of Ethyl Alcohol: Ethyl alcohol undergoes catalytic dehydrogenation in the presence of a copper catalyst at 573 K to produce acetaldehyde.
Rosenmund’s Reduction: Acetaldehyde can be prepared by the reduction of acetyl chloride with hydrogen in the presence of palladium deposited over barium sulfate along with a small amount of sulfur or quinoline.
Wacker Process: Ethene can be converted to acetaldehyde by reacting with an aqueous solution containing palladium chloride and cupric chloride.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Substitution: Acetaldehyde can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
Acetic Acid: Formed from the oxidation of acetaldehyde.
Applications De Recherche Scientifique
Silver;acetaldehyde has various applications in scientific research:
Mécanisme D'action
The mechanism of action of silver;acetaldehyde involves the catalytic properties of silver and the reactivity of acetaldehyde. Silver acts as a catalyst in various oxidation and dehydrogenation reactions, while acetaldehyde undergoes oxidation, reduction, and substitution reactions. In biological systems, acetaldehyde is metabolized by aldehyde dehydrogenase to acetic acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
Formaldehyde (CH₂O): A simpler aldehyde with similar reactivity but higher toxicity.
Propanal (CH₃CH₂CHO): A higher homolog of acetaldehyde with similar chemical properties.
Acetone (CH₃COCH₃): A ketone with a similar carbonyl group but different reactivity due to the absence of a hydrogen atom attached to the carbonyl carbon.
Uniqueness
Silver;acetaldehyde is unique due to the combination of silver’s catalytic properties and acetaldehyde’s reactivity. This combination allows for efficient catalytic processes and diverse chemical reactions, making it valuable in various industrial and research applications.
Propriétés
Numéro CAS |
189503-17-1 |
|---|---|
Formule moléculaire |
C2H4AgO+ |
Poids moléculaire |
151.92 g/mol |
Nom IUPAC |
silver;acetaldehyde |
InChI |
InChI=1S/C2H4O.Ag/c1-2-3;/h2H,1H3;/q;+1 |
Clé InChI |
RWSNUGDCDRJTBM-UHFFFAOYSA-N |
SMILES canonique |
CC=O.[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


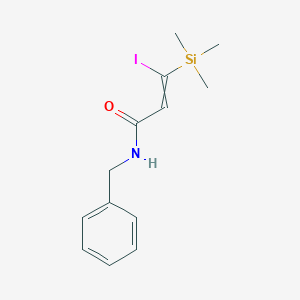
![6-(4-Methoxyphenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12573165.png)
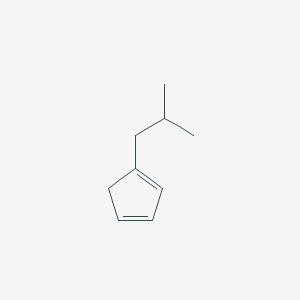
![2-[(3-Cyano-6-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12573173.png)
![Diethyl ({3,5-bis[(prop-2-en-1-yl)oxy]phenyl}methyl)phosphonate](/img/structure/B12573174.png)
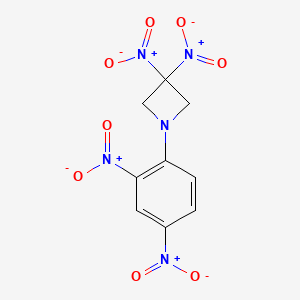
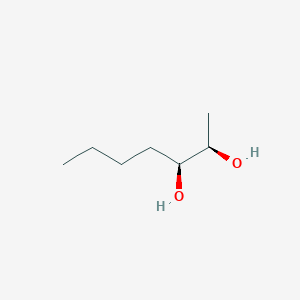
![2-Benzyl-4-bromo-5-[(4-fluorophenyl)sulfanyl]pyridazin-3(2H)-one](/img/structure/B12573204.png)
![Acetamide, N-[1-methylene-2-(phenylthio)-2-propenyl]-](/img/structure/B12573217.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12573224.png)
![2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B12573226.png)
![[(Benzyloxy)(ethoxy)methyl]benzene](/img/structure/B12573228.png)
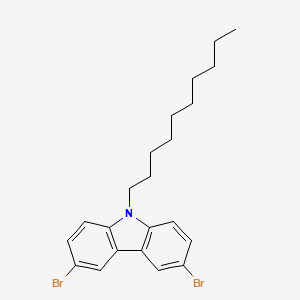
![N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine](/img/structure/B12573231.png)
